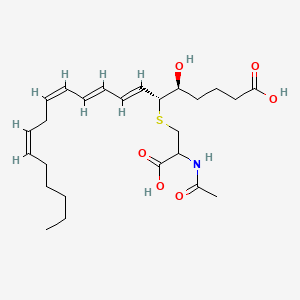
N-acetylleukotriene E4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetylleukotriene E4 is a leukotriene, a type of eicosanoid, which is a major biliary metabolite of cysteinyl leukotrienes. It is characterized by its role in various physiological and pathological processes, including inflammation and immune responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-acetylleukotriene E4 can be synthesized through the ω-hydroxylation of leukotriene E4 by liver microsomes. This process involves the use of rat liver microsomes to catalyze the hydroxylation reaction . The chemical structure of this compound is confirmed through various analytical techniques such as ultraviolet spectroscopy, fast atom bombardment mass spectrometry, and chemical synthesis .
Industrial Production Methods: Industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) for purification. The compound is typically handled under an inert atmosphere and stored at low temperatures to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions: N-acetylleukotriene E4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include hydroxylated and carboxylated derivatives of this compound .
Applications De Recherche Scientifique
N-acetylleukotriene E4 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of leukotriene metabolism.
Biology: The compound is studied for its role in inflammatory and immune responses.
Medicine: Research focuses on its potential therapeutic applications in treating inflammatory diseases and conditions such as asthma and allergic reactions.
Mécanisme D'action
N-acetylleukotriene E4 exerts its effects by binding to specific leukotriene receptors, including cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2. These receptors are involved in the regulation of inflammatory responses and smooth muscle contraction. The binding of this compound to these receptors activates downstream signaling pathways, including the mitogen-activated protein kinase pathway and the phosphatidylinositol 3-kinase/protein kinase B pathway .
Comparaison Avec Des Composés Similaires
Leukotriene E4: A precursor to N-acetylleukotriene E4, involved in similar biological processes.
Leukotriene C4 and D4: Other cysteinyl leukotrienes with similar structures and functions.
Uniqueness: this compound is unique due to its specific acetylation, which affects its biological activity and stability. This modification makes it less active than leukotriene C4 but equiactive with leukotriene E4 in certain assays .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.
Propriétés
Formule moléculaire |
C25H39NO6S |
|---|---|
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
(5S,6R,7E,9E,11Z,14Z)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7-,11-10-,13-12+,17-14+/t21?,22-,23+/m0/s1 |
Clé InChI |
BGGYAYMMFYBWEX-PJEAHERNSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
SMILES canonique |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


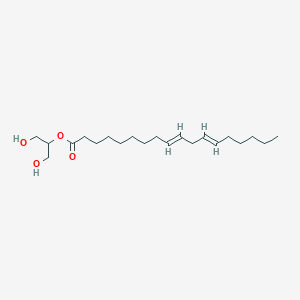
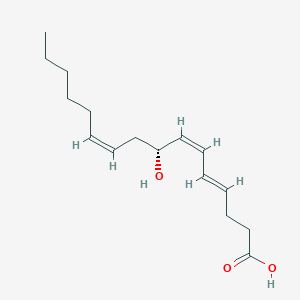
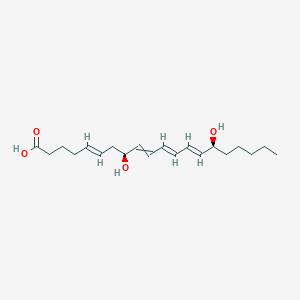
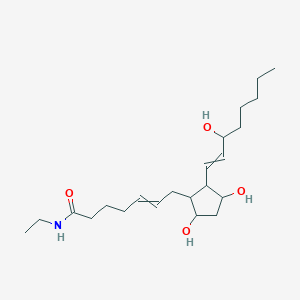
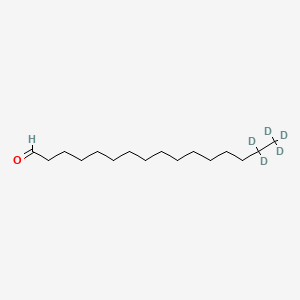
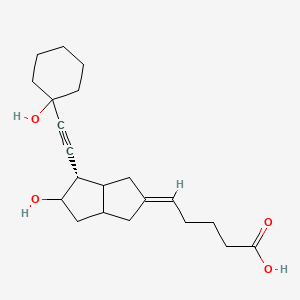
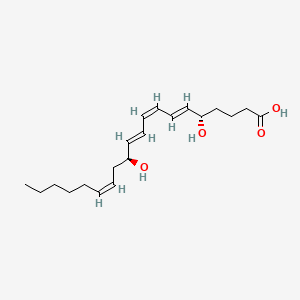
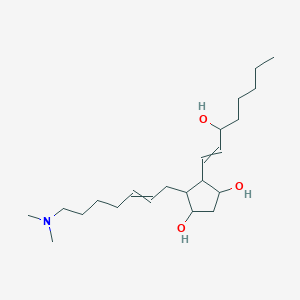
![(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate](/img/structure/B10767921.png)

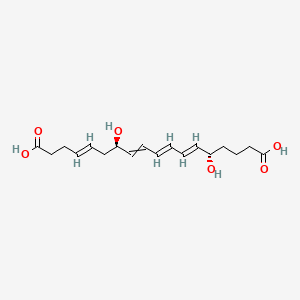
![methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767929.png)
![sodium;(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate](/img/structure/B10767932.png)
![(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10767936.png)
